1-(pyridin-3-yl)-1H-pyrazol-4-amine
Overview
Description
1-(pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that combines a pyridine ring with a pyrazole ring, where the pyrazole ring is substituted with an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-yl)-1H-pyrazol-4-amine typically involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. Another approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization and Suzuki coupling .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
1-(pyridin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antitubercular activity and potential use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in the context of neurological disorders and other medical applications.
Comparison with Similar Compounds
1-(pyridin-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have a fused pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
1-pyridin-3-ylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPHUCFWOUCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182670 | |
Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-00-4 | |
Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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